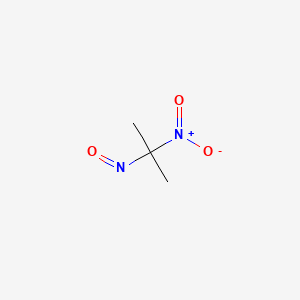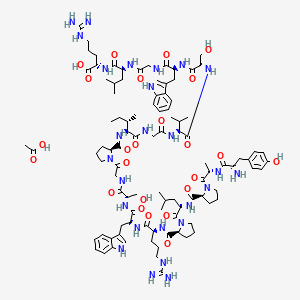![molecular formula C9H6N2O4 B14749595 Acetonitrile, [(4-nitrobenzoyl)oxy]- CAS No. 949-04-2](/img/structure/B14749595.png)
Acetonitrile, [(4-nitrobenzoyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, [(4-nitrobenzoyl)oxy]- is a chemical compound with the molecular formula C₉H₆N₂O₄ It is known for its unique structure, which includes an acetonitrile group bonded to a 4-nitrobenzoyl group through an ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [(4-nitrobenzoyl)oxy]- typically involves the esterification of 4-nitrobenzoic acid with acetonitrile. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or acetonitrile itself, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of Acetonitrile, [(4-nitrobenzoyl)oxy]- may involve continuous flow synthesis techniques. These methods allow for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. This approach minimizes the risk of side reactions and improves the overall yield .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(4-nitrobenzoyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The ester linkage can be hydrolyzed to yield 4-nitrobenzoic acid and acetonitrile.
Substitution: The acetonitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Hydrolysis can be achieved using aqueous acid or base.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the acetonitrile group.
Major Products
Oxidation: 4-Aminobenzoic acid derivatives.
Reduction: 4-Nitrobenzoic acid and acetonitrile.
Substitution: Various substituted acetonitrile derivatives.
Scientific Research Applications
Acetonitrile, [(4-nitrobenzoyl)oxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetonitrile, [(4-nitrobenzoyl)oxy]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The ester linkage allows the compound to act as a prodrug, releasing the active 4-nitrobenzoic acid upon hydrolysis .
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound with the formula CH₃CN.
4-Nitrobenzoic Acid: The parent compound of the 4-nitrobenzoyl group.
Benzonitrile: A related nitrile compound with a benzene ring.
Uniqueness
Acetonitrile, [(4-nitrobenzoyl)oxy]- is unique due to its combined features of the acetonitrile and 4-nitrobenzoyl groups.
Properties
CAS No. |
949-04-2 |
|---|---|
Molecular Formula |
C9H6N2O4 |
Molecular Weight |
206.15 g/mol |
IUPAC Name |
cyanomethyl 4-nitrobenzoate |
InChI |
InChI=1S/C9H6N2O4/c10-5-6-15-9(12)7-1-3-8(4-2-7)11(13)14/h1-4H,6H2 |
InChI Key |
AFVRPYZEBCGWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)






